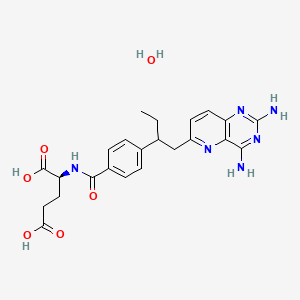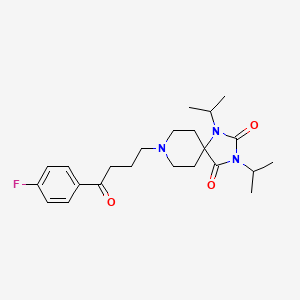
Birabresib dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Birabresib dihydrate, also known as MK-8628 or OTX015, is a potent inhibitor of bromodomain and extraterminal domain proteins (BET). These proteins play a crucial role in regulating gene expression by recognizing acetylated histones. This compound has been investigated for its potential in treating various cancers, including hematologic malignancies and solid tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Birabresib dihydrate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the thienotriazolodiazepine core.
- Introduction of the chlorophenyl and hydroxyphenyl groups.
- Final purification and crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Birabresib dihydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study BET protein interactions.
Biology: Investigated for its role in regulating gene expression and epigenetic modifications.
Medicine: Explored as a therapeutic agent for treating cancers, including leukemia, lymphoma, and solid tumors.
Mécanisme D'action
Birabresib dihydrate exerts its effects by binding to the bromodomains of BET proteins, preventing them from recognizing acetylated histones. This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and survival. The primary molecular targets include BRD2, BRD3, and BRD4 .
Comparaison Avec Des Composés Similaires
Similar Compounds
JQ1: Another BET inhibitor with a similar mechanism of action.
I-BET762:
CPI-0610: A BET inhibitor under investigation for treating hematologic malignancies.
Uniqueness of Birabresib Dihydrate
This compound is unique due to its high potency and selectivity for BET proteins. It has shown promising results in preclinical and clinical studies, making it a valuable candidate for further development .
Propriétés
Numéro CAS |
204587-26-8 |
|---|---|
Formule moléculaire |
C25H26ClN5O4S |
Poids moléculaire |
528.0 g/mol |
Nom IUPAC |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide;dihydrate |
InChI |
InChI=1S/C25H22ClN5O2S.2H2O/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18;;/h4-11,20,32H,12H2,1-3H3,(H,27,33);2*1H2/t20-;;/m0../s1 |
Clé InChI |
LZLFEVJSMKCZGE-FJSYBICCSA-N |
SMILES isomérique |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C.O.O |
SMILES canonique |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















